Ethyl 3,5,6-trimethylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its distinctive aroma and is often used in flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetate with 3,5,6-trimethylpyrazine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products
Mechanism of Action
The mechanism of action of ethyl 3,5,6-trimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5,6-trimethylpyrazine: Similar in structure but lacks the carboxylate group.
2,3,5-Trimethyl-6-ethylpyrazine: Another closely related compound with slight structural differences.
Uniqueness
Ethyl 3,5,6-trimethylpyrazine-2-carboxylate is unique due to the presence of the carboxylate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in certain solvents and may contribute to its specific interactions with biological targets .
Properties
CAS No. |
86461-68-9 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3,5,6-trimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-5-14-10(13)9-8(4)11-6(2)7(3)12-9/h5H2,1-4H3 |
InChI Key |
NSRHACOOXVHWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N=C1C)C)C |
Origin of Product |
United States |
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